1-Ethyl-3-methylimidazolium bis(fluorosulfonyl)imide is an ionic liquid characterized by its unique cation, 1-ethyl-3-methylimidazolium, and the anion bis(fluorosulfonyl)imide. Its molecular formula is , and it has a molar mass of approximately 291.29 g/mol. This compound is notable for its high purity (99.9%) and specific physical properties, including a density of 1.44 g/cm³, a viscosity of 52.7 mPa·s at 25°C, and an electrochemical window of 5.4 V, making it suitable for various applications in electrochemistry and materials science .
The chemical behavior of 1-ethyl-3-methylimidazolium bis(fluorosulfonyl)imide can be influenced by its ionic nature. It can participate in several reactions typical of ionic liquids, such as:
The synthesis of 1-ethyl-3-methylimidazolium bis(fluorosulfonyl)imide typically involves the following steps:
Interaction studies involving 1-ethyl-3-methylimidazolium bis(fluorosulfonyl)imide focus on its behavior with various substrates and solvents. It exhibits hydrophobic characteristics, leading to immiscibility with water but miscibility with organic solvents like ethyl acetate and butyl acetate . This property is crucial for applications requiring phase separation or selective solvation.
Several compounds share structural similarities with 1-ethyl-3-methylimidazolium bis(fluorosulfonyl)imide. Below is a comparison highlighting its uniqueness:
| Compound Name | Cation | Anion | Unique Features |
|---|---|---|---|
| 1-Ethyl-3-methylimidazolium bis(fluorosulfonyl)imide | 1-Ethyl-3-methylimidazolium | Bis(fluorosulfonyl)imide | High ionic conductivity; hydrophobic |
| 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | 1-Ethyl-3-methylimidazolium | Bis(trifluoromethylsulfonyl)imide | Higher viscosity; more polar |
| 1-Methylimidazolium chloride | 1-Methylimidazolium | Chloride | Lower thermal stability; less conductive |
| 1-Hexyl-3-methylimidazolium bis(fluorosulfonyl)imide | 1-Hexyl-3-methylimidazolium | Bis(fluorosulfonyl)imide | Longer alkyl chain; different solubility profile |
The unique combination of properties such as high ionic conductivity, thermal stability, and hydrophobicity distinguishes 1-ethyl-3-methylimidazolium bis(fluorosulfonyl)imide from other similar compounds, making it particularly useful in advanced materials and electrochemical applications .
The foundation for EMIM-FSI traces back to pioneering work on imidazolium cations in the 1980s. John Wilkes’ group first synthesized 1,3-dialkylimidazolium chloride-aluminum chloride ionic liquids, with 1-ethyl-3-methylimidazolium ([C~2~C~1~im]^+^) emerging as optimal due to favorable transport properties. These early systems operated at room temperature and sparked debates about hydrogen bonding versus stacked structural interactions. By 1992, Wilkes et al. achieved a milestone by developing water- and air-stable imidazolium ionic liquids, replacing corrosive chloroaluminate anions with inert counterparts like hexafluorophosphate.
The 1996 introduction of bis(trifluoromethanesulfonyl)imide ([TFSI]^−^) by Bonhote et al. marked a turning point, enabling low-viscosity, high-conductivity ionic liquids. Researchers later recognized that replacing trifluoromethyl groups in [TFSI]^−^ with fluorine atoms (yielding [FSI]^−^) enhanced Li^+^ coordination and reduced interfacial resistance in batteries. This innovation directly facilitated EMIM-FSI’s development, as the smaller FSI⁻ anion improved ion mobility while maintaining thermal stability.
The synthesis of 1-Ethyl-3-methylimidazolium bis(fluorosulfonyl)imide through metathesis reactions represents one of the most widely employed laboratory-scale approaches for ionic liquid preparation [1]. The metathesis process involves the exchange of anions between an imidazolium halide precursor and a salt containing the desired bis(fluorosulfonyl)imide anion [1]. This methodology typically utilizes 1-ethyl-3-methylimidazolium chloride as the starting material, which undergoes anion exchange with lithium bis(fluorosulfonyl)imide or sodium bis(fluorosulfonyl)imide [2] [3].
The conventional metathesis procedure involves dissolving the imidazolium halide in an appropriate solvent, followed by the addition of the bis(fluorosulfonyl)imide salt in stoichiometric quantities [1]. The reaction proceeds through the formation of a less soluble halide salt byproduct, which can be removed through filtration or washing procedures [1]. However, achieving complete conversion in metathesis reactions often requires multiple contact stages, particularly when dealing with anions that exhibit lower exchange efficiency [1].
Recent advances in continuous counter-current metathesis have demonstrated significant improvements in conversion efficiency and reagent utilization [1]. The counter-current approach allows for higher ionic liquid conversions while simultaneously reducing reagent consumption and waste production [1]. Reaction mass efficiency values for counter-current experiments were notably higher, ranging from 38-78% compared to conventional cross-current batch processes [1]. The environmental factor values were also substantially reduced by factors of 2.0-6.8 in counter-current operations [1].
The selection of appropriate solvents plays a critical role in metathesis success, with water being the most commonly employed medium for hydrophobic ionic liquid synthesis [1]. The biphasic nature of the water-ionic liquid system facilitates product separation while enabling efficient removal of halide impurities through aqueous washing [1]. Temperature control during metathesis reactions is essential, as elevated temperatures can accelerate the exchange process but may also promote unwanted side reactions [1].
Acid-base neutralization represents an alternative synthetic route that has gained considerable attention for ionic liquid synthesis due to its simplicity and high yield potential [4] [5]. This approach involves the direct reaction between 1-ethyl-3-methylimidazole and bis(fluorosulfonyl)imide acid, resulting in proton transfer and ionic liquid formation [4] [5]. The neutralization method is particularly advantageous as it eliminates the need for halide intermediates and reduces the complexity of purification procedures [4].
The synthesis through Brønsted acid-base neutralization is much more favored since it is facile, cost-effective, and produces high yields [4]. The reaction mechanism involves the protonation of the imidazole nitrogen by the acidic bis(fluorosulfonyl)imide, forming the desired ionic liquid through direct ionic association [4] [5]. This process circumvents the traditional quaternization and anion exchange reactions typically required in conventional ionic liquid synthesis [4].
Recent developments in solvent-free neutralization methods have demonstrated exceptional purity achievements, with final products reaching 98-99% mass purity and water contents as low as 128-553 parts per million [5]. The solvent-free approach eliminates contamination risks associated with residual solvents while avoiding thermal decomposition issues commonly encountered during purification heating processes [5]. The methodology allows for accurate measurement and controlled mixing of acid and base components, which is essential for avoiding impure products with excess reactants [5].
Temperature control during neutralization reactions is crucial for maintaining product quality and preventing decomposition [5]. The exothermic nature of the acid-base reaction requires careful heat management to avoid thermal degradation of the ionic liquid product [5]. The use of chemically resistant materials, including glass and polytetrafluoroethylene components, prevents contamination from unwanted reactions with laboratory equipment [5].
Industrial-scale purification of 1-Ethyl-3-methylimidazolium bis(fluorosulfonyl)imide requires sophisticated techniques capable of removing multiple categories of impurities while maintaining economic viability [6]. The primary contaminants encountered in ionic liquid production include organic halide salts, organic salts, halide residues, acid residues, and excess alkali metal impurities [6]. Liquid-liquid continuous extraction has emerged as the preferred method for large-scale purification due to its efficiency and economic advantages [6].
The continuous extraction process involves preparing a mixed ionic liquid solution by dissolving the unpurified material in water or a combination of water and compatible cosolvents [6]. The concentration of the mixed solution typically ranges from 10% to 90% by weight, depending on the ionic liquid solubility and desired purification efficiency [6]. Higher concentrations may result in co-extraction of impurities with the target product, thereby reducing purification effectiveness [6].
The Carbonate-Based Ionic Liquid Synthesis process represents a significant advancement in industrial production methodology [7] [8]. This patented approach enables halide-free and waste-free production from kilogram to ton scale, achieving exceptional purity standards with halide contents below 5 parts per million [7] [8]. The process eliminates the need for elaborate purification procedures by minimizing waste product formation during synthesis [7].
Temperature optimization during continuous extraction is critical for maximizing efficiency while preventing thermal degradation [6]. The extraction process typically operates at controlled temperatures that ensure optimal phase separation without compromising ionic liquid stability [6]. The entire purification process can be repeated multiple times, preferably 1 to 3 cycles, to achieve the desired purity levels [6].
Modern industrial purification systems incorporate advanced monitoring and control systems to ensure consistent product quality [6]. The resulting ionic liquids achieve high purity levels exceeding 95%, with premium grades reaching 99% or higher purity [6]. Impurity levels for halides, alkali metals, and other contaminants are maintained below 1,000 parts per million, with high-grade products achieving levels below 100 parts per million [6].
Electronic-grade 1-Ethyl-3-methylimidazolium bis(fluorosulfonyl)imide requires stringent quality control standards to meet the demanding specifications of electronic applications [9]. The molecular weight specification is established at 291.29 grams per mole, with the molecular formula C₆H₁₁F₂N₃O₄S₂ [9]. The Chemical Abstracts Service registry number 235789-75-0 provides definitive identification for quality assurance purposes [9].
Purity specifications for electronic-grade material demand a minimum of 99.9% by weight, representing the highest commercial grade available [9]. Halide content must be maintained at or below 10 parts per million by weight, as determined by ion chromatography analysis [9]. Water content specifications require levels not exceeding 20 parts per million by weight, verified through coulometric Karl Fischer titration [9]. The 1-alkylimidazole impurity content must remain below 500 parts per million by weight, as measured by high-performance liquid chromatography [9].
| Parameter | Specification | Analytical Method |
|---|---|---|
| Purity | ≥ 99.9% by weight | General assay |
| Halides | ≤ 10 parts per million by weight | Ion chromatography |
| Water content | ≤ 20 parts per million by weight | Coulometric Karl Fischer titration |
| 1-alkylimidazole | ≤ 500 parts per million by weight | High-performance liquid chromatography |
| Electrochemical window | > 4.5 volts | Platinum electrodes, 10 millivolts per second |
Advanced quality control methodologies incorporate multiple analytical techniques to ensure comprehensive characterization [10] [11]. Ion chromatography provides precise quantification of halide impurities, while Karl Fischer titration offers accurate water content determination [10]. High-performance liquid chromatography enables detection and quantification of organic impurities, including unreacted starting materials and synthetic byproducts [10]. Nuclear magnetic resonance spectroscopy serves as a complementary technique for structural verification and purity assessment [10].
Industrial quality control systems implement statistical process control methods to maintain consistent product quality across production batches [8]. Batch-to-batch consistency is achieved through rigorous monitoring of critical process parameters and implementation of corrective actions when deviations are detected [8]. The advanced production processes enable water content control below 10 parts per million even at large scale, representing a significant achievement in ionic liquid manufacturing [8].
X-ray crystallographic analysis of 1-Ethyl-3-methylimidazolium bis(fluorosulfonyl)imide has revealed detailed insights into ion pair configurations and structural arrangements [12] [13]. The crystalline structures demonstrate the formation of well-defined ion pairs with specific geometric arrangements that persist even at room temperature [13]. Transmission electron microscopy studies have provided the first experimental evidence of layered ionic liquid structures coexisting with liquid phases under ambient conditions [13].
The electron diffraction patterns obtained from crystalline regions indicate the presence of two identical monocrystalline structures with distinguishable diffraction peaks [13]. These patterns can be attributed to either a cubic cell structure along the [1̅11] zone axis or a hexagonal close-packed structure along the [0001] zone axis [13]. The six spots located closer to the transmitted beam correspond to lattice sets with interplanar distances of 2.6 ± 0.2 Angstroms, while secondary spots exhibit distances of 2.3 ± 0.2 Angstroms [13].
The bis(fluorosulfonyl)imide anions adopt distinct conformational states within the crystalline structure [12]. Six different minimum energy ion pair conformers have been identified through systematic geometry optimization studies [12]. The most stable conformer consists of a nonplanar staggered 1-ethyl-3-methylimidazolium cation paired with a cis-configured bis(fluorosulfonyl)imide anion [12]. Energy differences between conformers range from 0.163 to 5.849 kilojoules per mole [12].
| Ion Pair Conformer | Relative Energy (kJ/mol) | Cation Configuration | Anion Configuration |
|---|---|---|---|
| C₆ | 0.000 | Nonplanar staggered | cis-bis(fluorosulfonyl)imide |
| C₄ | 0.163 | Planar cis | trans-bis(fluorosulfonyl)imide |
| C₂ | 4.434 | Nonplanar staggered (anti) | cis-bis(fluorosulfonyl)imide |
| C₃ | 4.586 | Nonplanar staggered (syn) | cis-bis(fluorosulfonyl)imide |
| C₁ | 4.637 | Planar cis | cis-bis(fluorosulfonyl)imide |
| C₅ | 5.849 | Nonplanar staggered (syn) | trans-bis(fluorosulfonyl)imide |
The bis(fluorosulfonyl)imide anions consistently occupy positions above the imidazolium rings in all stable conformations [12]. This positioning differs from bis(trifluoromethylsulfonyl)imide-based ionic liquids, where both in-plane and out-of-plane configurations are observed [12]. The preferential positioning reflects the specific electrostatic interactions and steric considerations unique to the bis(fluorosulfonyl)imide anion [12].
Hydrogen bonding interactions play a crucial role in determining crystal structure stability [13]. The dominant cation-anion interactions involve hydrogen bonds between bis(fluorosulfonyl)imide oxygen atoms and the three hydrogen atoms of the imidazolium ring, with characteristic distances of 2.6 Angstroms [13]. These hydrogen-bonding networks promote correlations in the liquid phase and serve as precursors for crystallization behavior [13].
Nuclear magnetic resonance spectroscopy has provided comprehensive insights into the molecular interactions between 1-ethyl-3-methylimidazolium cations and bis(fluorosulfonyl)imide anions [14] [15] [16]. The technique enables separate measurement of cation and anion diffusion coefficients, which combine to reflect the extent of ionic aggregation and association [17]. Pulsed-field-gradient nuclear magnetic resonance measurements have been performed over wide temperature ranges from 233 to 400 Kelvin [15].
Excellent agreement has been observed between ion self-diffusion coefficients obtained from molecular dynamics simulations and pulsed-field-gradient nuclear magnetic resonance experiments [15]. The experimental validation confirms the reliability of computational models for predicting ionic transport properties [15]. Faster transport observed in bis(fluorosulfonyl)imide-based ionic liquids compared to bis(trifluoromethylsulfonyl)imide analogues correlates with the smaller anion size and lower cation-anion binding energies [15].
The nuclear magnetic resonance chemical shifts provide direct evidence of electrostatic interactions between ionic species [14] [16]. X-ray photoelectron spectroscopy-derived interaction strength scales correlate linearly with proton nuclear magnetic resonance chemical shifts of the C₂-H proton in the imidazolium ring [14] [16]. These correlations demonstrate that anion-cation interactions are primarily electrostatic in nature rather than being dominated by orbital interactions or polarizability effects [14] [16].
Temperature-dependent nuclear magnetic resonance studies reveal the influence of thermal fluctuations on hydrogen bonding interactions [18]. The formation of hydrogen bonds between cations and anions induces weakening of N-H bond strength, leading to characteristic shifts toward lower wavenumbers in the spectra [18]. The thermal fluctuations in the local hydrogen bond environment create distributions of slightly modified bond strengths, resulting in broad infrared bands [18].
Anion conformational dynamics significantly influence ionic transport properties [15]. Artificial increases in energy barriers for bis(fluorosulfonyl)imide anion conformational transitions do not substantially affect ion transport, indicating that ionic dynamics are relatively insensitive to anion torsional energetics [15]. This behavior contrasts with bis(trifluoromethylsulfonyl)imide systems, where similar barrier increases result in 40-50% reductions in transport rates [15].
The coupling between rotational and translational relaxation processes has been characterized through advanced nuclear magnetic resonance techniques [15]. These measurements provide detailed information about the mechanisms governing ionic motion and their temperature dependencies [15]. The results demonstrate that structural factors, particularly hydrogen bonding interactions, play dominant roles in determining transport properties [15].
1-Ethyl-3-methylimidazolium bis(fluorosulfonyl)imide exhibits distinct thermal transition characteristics that have been extensively characterized through differential scanning calorimetry and thermogravimetric analysis. The compound demonstrates a melting point ranging from -13 to -18 degrees Celsius, with multiple sources reporting values of -13 degrees Celsius [1] [2] [3] and -18 degrees Celsius [2]. The variation in reported melting points likely reflects differences in measurement conditions and sample purity.
The glass transition behavior of this ionic liquid has been investigated through molecular dynamics simulations and experimental studies. Research on the neat 1-ethyl-3-methylimidazolium bis(fluorosulfonyl)imide reveals that it exhibits crystallization behavior at approximately 200-220 degrees Kelvin, with the compound maintaining liquid characteristics down to significantly low temperatures [4]. When confined in mesoporous materials, the freezing point is downshifted by approximately 30 degrees Kelvin compared to the neat ionic liquid, demonstrating the influence of confinement on phase transition temperatures [5] [6].
The compound demonstrates excellent liquid-state stability over a wide temperature range. In binary mixtures with other ionic liquids, the melting point can be further reduced. For instance, when formulated as a ternary electrolyte mixture, the compound remains in liquid state until reaching the glass transition at -99 degrees Celsius [7]. This exceptional temperature stability makes it suitable for low-temperature applications in electrochemical devices.
| Property | Value | Reference |
|---|---|---|
| Melting Point | -13°C | [1] [3] |
| Melting Point (Alternative) | -18°C | [2] |
| Glass Transition (Neat) | -70 to -85°C | [7] |
| Glass Transition (Confined) | ~30K reduction | [5] |
The thermal stability of 1-ethyl-3-methylimidazolium bis(fluorosulfonyl)imide has been comprehensively studied using thermogravimetric analysis under various atmospheric conditions. The compound exhibits excellent thermal stability with decomposition onset temperatures well above typical operating temperatures for electrochemical applications.
Under nitrogen atmosphere, the compound demonstrates thermal stability up to approximately 300 degrees Celsius, with significant decomposition beginning at higher temperatures [8] [9]. The thermal decomposition follows a single-step mechanism, as evidenced by thermogravimetric analysis curves showing one primary mass loss event [8]. This contrasts with some ionic liquids that exhibit multi-step decomposition pathways.
The decomposition characteristics vary depending on the atmospheric conditions. In air atmosphere, the decomposition behavior differs from that observed under inert conditions, with the presence of oxygen potentially influencing the degradation mechanism [10] [11]. The compound shows resistance to thermal decomposition with minimal mass loss below 200 degrees Celsius, indicating excellent thermal stability for practical applications [12].
Dynamic thermogravimetric analysis reveals that the apparent activation energies for thermal decomposition are consistent across different heating rates, suggesting a well-defined decomposition mechanism [10]. The thermal stability follows the general trend observed for bis(fluorosulfonyl)imide-based ionic liquids, which typically exhibit superior thermal characteristics compared to conventional organic electrolytes.
| Parameter | Value | Reference |
|---|---|---|
| Decomposition Onset | ~300°C | [8] |
| Thermal Stability Limit | >200°C | [12] |
| Decomposition Mechanism | Single-step | [8] |
| Activation Energy | Well-defined | [10] |
The ionic conductivity of 1-ethyl-3-methylimidazolium bis(fluorosulfonyl)imide represents one of its most important physicochemical properties for electrochemical applications. At 25 degrees Celsius, the compound exhibits ionic conductivity values of 17.7 millisiemens per centimeter [1] [13] to 17.7 millisiemens per centimeter [14], placing it among the more conductive ionic liquids available.
The conductivity demonstrates strong temperature dependence, following Vogel-Fulcher-Tammann behavior typical of ionic liquids [15] [16]. This temperature dependence reflects the underlying ionic transport mechanisms, which involve both vehicular transport of discrete ions and structural diffusion through the ionic liquid matrix. The conductivity increases substantially with temperature, with values reaching significantly higher levels at elevated temperatures [15].
Molecular dynamics simulations reveal that the ionic conductivity arises from the coordinated motion of both cations and anions, with the 1-ethyl-3-methylimidazolium cations generally exhibiting higher mobility than the bis(fluorosulfonyl)imide anions [17] [18]. The weaker attraction between the cation and anion compared to other ionic liquid systems contributes to the relatively high ionic conductivity observed [19] [20].
The conductivity behavior in mixed electrolyte systems demonstrates complex dependencies on composition and temperature. In lithium salt solutions, the addition of lithium bis(fluorosulfonyl)imide can both enhance and reduce overall conductivity depending on concentration, reflecting the competition between increased charge carrier density and reduced individual ion mobility [21] [22].
| Temperature | Conductivity | Reference |
|---|---|---|
| 25°C | 17.7 mS/cm | [1] [13] |
| Room Temperature | 14.2 mS/cm | [7] |
| Variable | VFT Behavior | [15] [16] |
The viscosity of 1-ethyl-3-methylimidazolium bis(fluorosulfonyl)imide exhibits pronounced temperature dependence characteristic of ionic liquids. At 25 degrees Celsius, the dynamic viscosity is reported as 52.7 millipascal-seconds [14], positioning it as a moderately viscous ionic liquid suitable for practical electrochemical applications.
The viscosity-temperature relationship follows non-Arrhenius behavior, typically described by the Vogel-Fulcher-Tammann equation [15] [16]. This relationship reflects the cooperative nature of ionic motion in the liquid state, where individual ion movements are coupled to the local structural reorganization of surrounding ions. The viscosity decreases exponentially with increasing temperature, with the rate of change being more pronounced at lower temperatures.
Molecular dynamics simulations provide insights into the microscopic origins of the observed viscosity behavior. The viscosity is directly related to the strength of interionic interactions and the efficiency of ion packing [19] [20]. The bis(fluorosulfonyl)imide anion exhibits conformational flexibility, with both cis and trans conformations present in equilibrium, which influences the overall flow properties of the liquid [23] [24].
The relatively low viscosity of this ionic liquid compared to structurally similar compounds can be attributed to the weaker hydrogen bonding interactions and the delocalized charge distribution on the bis(fluorosulfonyl)imide anion [19] [20]. This results in reduced intermolecular friction and enhanced molecular mobility, contributing to the favorable transport properties.
| Temperature | Viscosity | Reference |
|---|---|---|
| 25°C | 52.7 mPa·s | [14] |
| Variable | VFT Behavior | [15] |
| Trend | Exponential Decrease | [16] |
The vibrational spectroscopy of 1-ethyl-3-methylimidazolium bis(fluorosulfonyl)imide provides detailed information about its molecular structure and interionic interactions. Raman spectroscopy reveals characteristic bands that are diagnostic of both the cation and anion components, with specific features that reflect the conformational states and interaction strengths within the ionic liquid.
The bis(fluorosulfonyl)imide anion exhibits distinctive Raman bands at 293, 328, and 360 wavenumbers [23] [24] [25], which are attributed to the trans conformer of the anion. These bands show significant temperature dependence, indicating the presence of conformational equilibrium between cis and trans forms of the anion [23]. The conformational distribution affects the overall physicochemical properties of the ionic liquid, including viscosity and conductivity.
Deconvolution analysis of the Raman spectra reveals that corresponding vibrations for the cis conformer appear at 305, 320, and 353 wavenumbers [23] [25]. The enthalpy difference between the two conformers is approximately 4.5 kilojoules per mole, which is in excellent agreement with theoretical calculations [23]. This conformational flexibility of the anion contributes to the favorable transport properties observed in the ionic liquid.
Infrared spectroscopy provides complementary information about the hydrogen bonding interactions and molecular vibrations within the ionic liquid. The spectra reveal characteristic absorption bands associated with carbon-hydrogen stretching, carbon-carbon vibrations, and sulfur-nitrogen stretching modes [26] [27]. The infrared data support the presence of weak hydrogen bonding interactions between the acidic hydrogen atoms of the imidazolium ring and the oxygen atoms of the bis(fluorosulfonyl)imide anion.
| Spectroscopic Feature | Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| Raman (trans) | 293, 328, 360 | FSI⁻ vibrations | [23] [25] |
| Raman (cis) | 305, 320, 353 | FSI⁻ vibrations | [23] [25] |
| Conformational ΔH | 4.5 kJ/mol | cis-trans | [23] |
The dielectric properties of 1-ethyl-3-methylimidazolium bis(fluorosulfonyl)imide reflect the dynamic behavior of the ionic species and their response to external electric fields. Dielectric relaxation spectroscopy reveals complex relaxation processes occurring over multiple frequency and temperature ranges, providing insights into the various molecular motions present in the ionic liquid.
The dielectric response typically exhibits multiple relaxation regions corresponding to different molecular processes. At high frequencies, fast local motions such as methyl group rotations and librational modes contribute to the dielectric response [28]. At intermediate frequencies, the reorientational motions of the ionic species become dominant, while at low frequencies, translational diffusion and electrode polarization effects are observed.
The temperature dependence of dielectric relaxation follows Vogel-Fulcher-Tammann behavior, consistent with the cooperative nature of ionic motion in glass-forming liquids [28]. The dielectric strength and relaxation times provide information about the degree of ion association and the mechanisms of charge transport within the ionic liquid matrix.
Molecular dynamics simulations support the experimental dielectric observations, revealing that both rotational and translational contributions are important for the overall dielectric response [28]. The relatively high dielectric constant of the ionic liquid reflects the strong electrostatic interactions between the charged species, while the frequency-dependent behavior provides information about the timescales of various molecular processes.
The dielectric relaxation behavior is particularly relevant for understanding the performance of the ionic liquid in electrochemical applications, where the response to alternating electric fields determines the efficiency of charge storage and transport processes [29] [28].
| Dielectric Parameter | Characteristic | Reference |
|---|---|---|
| Relaxation Behavior | Multi-process | [28] |
| Temperature Dependence | VFT | [28] |
| High-Frequency Response | Local motions | [28] |
| Low-Frequency Response | Diffusion/Polarization | [28] |
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